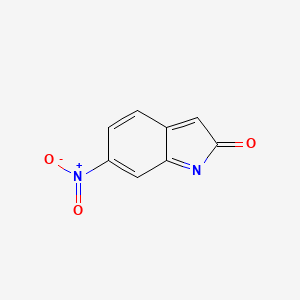
6-Nitroindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a nitro group at the 6th position of the indolin-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroindolin-2-one typically involves the nitration of indolin-2-one. One common method includes the reaction of indolin-2-one with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 6th position .
Industrial Production Methods: Industrial production of 6-Nitroindolin-2-one may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed:
Reduction: 6-Aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Nitroindolin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound has been shown to inhibit bacterial topoisomerase IV, an essential enzyme for DNA replication. This inhibition leads to the disruption of DNA decatenation and ultimately bacterial cell death . Additionally, the nitro group can undergo reductive bioactivation, generating reactive species that cause oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Indolin-2-one: The parent compound without the nitro group.
5-Nitroindolin-2-one: A similar compound with the nitro group at the 5th position.
3-Nitroindolin-2-one: A similar compound with the nitro group at the 3rd position.
Uniqueness: 6-Nitroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 6th position enhances its reactivity and potential for bioactivity compared to other nitro-substituted indolin-2-one derivatives .
Properties
Molecular Formula |
C8H4N2O3 |
|---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
6-nitroindol-2-one |
InChI |
InChI=1S/C8H4N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-4H |
InChI Key |
OSVJODVYHLJKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859875.png)
![7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B14859876.png)
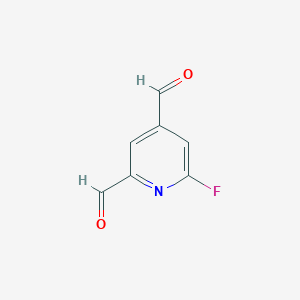
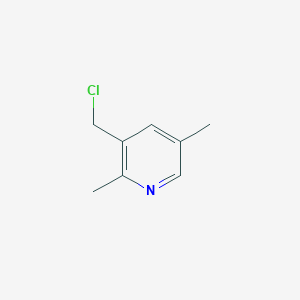
![Methyl [4-(difluoromethoxy)phenyl]acetate](/img/structure/B14859897.png)
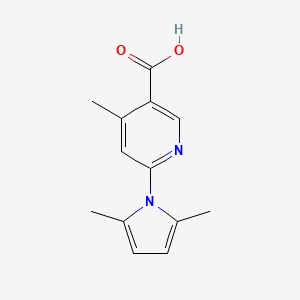
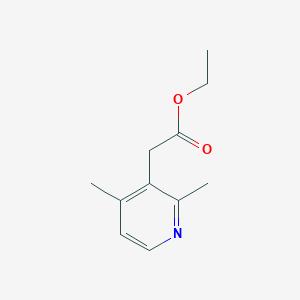
![[(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14859913.png)
![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione](/img/structure/B14859921.png)
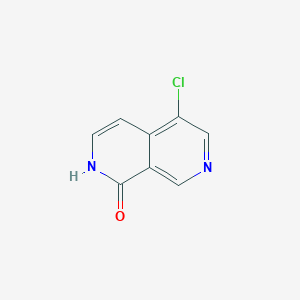
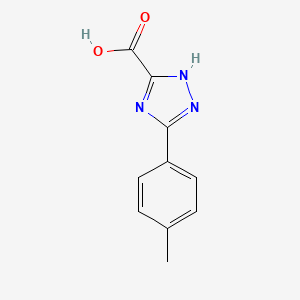
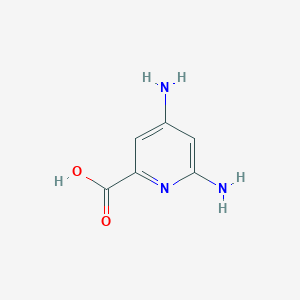
![sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14859942.png)
